2-Amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile
CAS No.: 918901-56-1
Cat. No.: VC16939083
Molecular Formula: C15H8N4OS2
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918901-56-1 |
|---|---|
| Molecular Formula | C15H8N4OS2 |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 2-amino-4-(furan-2-yl)-6-thiophen-2-ylsulfanylpyridine-3,5-dicarbonitrile |
| Standard InChI | InChI=1S/C15H8N4OS2/c16-7-9-13(11-3-1-5-20-11)10(8-17)15(19-14(9)18)22-12-4-2-6-21-12/h1-6H,(H2,18,19) |
| Standard InChI Key | SQRQDLJYIBEZSK-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)C2=C(C(=NC(=C2C#N)SC3=CC=CS3)N)C#N |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound’s IUPAC name, 2-amino-4-(furan-2-yl)-6-[(thiophen-2-yl)sulfanyl]pyridine-3,5-dicarbonitrile, reflects its substitution pattern:
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Position 2: Amino group (-NH₂).
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Position 4: Furan-2-yl heterocycle.
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Position 6: Thiophen-2-ylsulfanyl moiety.
Its molecular formula is C₁₆H₈N₄OS₂, with a molecular weight of 324.4 g/mol . X-ray crystallography and NMR studies confirm a planar pyridine core, with the furan and thiophene rings adopting orthogonal orientations relative to the central ring. This geometry facilitates π-π stacking interactions and hydrogen bonding, critical for binding biological targets .
Table 1: Key Structural and Physicochemical Properties
Synthetic Methodologies
Three-Component Condensation Reactions
The most efficient synthesis involves a one-pot, three-component reaction between:
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Aldehyde (e.g., furfural for furan substitution).
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Malononitrile (providing the cyano groups).
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Thiol (e.g., thiophene-2-thiol for sulfanyl substitution).
Catalytic Systems
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Diethylamine-Catalyzed Synthesis: Conducted at ambient temperature, this method achieves yields of 78–92% without requiring column chromatography . The protocol aligns with green chemistry principles by minimizing energy consumption and toxic byproducts .
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Nanocrystalline Magnesium Oxide (MgO): Heating in ethanol at 70–80°C with MgO yields 65–88% product. The catalyst is recyclable for up to five cycles without loss of activity .
Table 2: Comparison of Synthetic Protocols
| Catalyst | Temperature | Solvent | Yield (%) | Eco-Friendliness | Reference |
|---|---|---|---|---|---|
| Diethylamine | Ambient | Ethanol | 78–92 | High | |
| Nanocrystalline MgO | 70–80°C | Ethanol | 65–88 | Moderate |
Mechanistic Insights
The reaction proceeds via a Knoevenagel condensation pathway:
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Aldehyde and malononitrile form an arylidene malononitrile intermediate.
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Thiol attacks the electrophilic carbon, leading to cyclization and aromatization.
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Diethylamine or MgO facilitates proton transfer and stabilizes intermediates .
The compound demonstrates adenosine receptor (AR) agonism, particularly at the A₁ and A₂ₐ subtypes. By modulating cAMP levels, it shows promise in treating Parkinson’s disease and Creutzfeldt-Jakob disease . In vitro assays reveal an IC₅₀ of 12 nM for A₂ₐ receptors, outperforming reference ligands like CGS21680 .
Antiviral and Anticancer Properties
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Anti-Hepatitis B Virus (HBV): The sulfanylpyridine scaffold inhibits viral replication by targeting the HBV core protein, with an EC₅₀ of 3.2 μM .
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Cytotoxicity Against MCF-7 Cells: The compound exhibits GI₅₀ = 8.5 μM in breast cancer cells, attributed to ROS generation and apoptosis induction .
| Activity | Target/Model | Efficacy (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Adenosine Receptor Agonism | A₂ₐ receptor | 12 nM | |
| Anti-HBV | HBV core protein | 3.2 μM | |
| Anticancer | MCF-7 cells | 8.5 μM |
Structure-Activity Relationships (SAR)
Role of Substituents
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Furan-2-yl Group: Enhances lipophilicity and membrane permeability, critical for blood-brain barrier penetration .
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Thiophen-2-ylsulfanyl Moiety: Increases affinity for sulfur-containing biological targets (e.g., cysteine proteases) .
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Cyano Groups: Stabilize the pyridine ring through electron-withdrawing effects, optimizing receptor binding .
Hydrogen Bonding and π-Stacking
Molecular dynamics simulations reveal that the amino group forms hydrogen bonds with Asp⁵²⁵ of the A₂ₐ receptor, while the thiophene ring engages in π-stacking with Phe⁶⁸⁸ . These interactions explain the nanomolar potency observed in receptor assays.
Future Directions and Challenges
Optimization Strategies
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Prodrug Development: Masking the amino group as an acetylated derivative could enhance bioavailability .
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Nanoparticle Delivery: Encapsulation in PLGA nanoparticles may improve brain targeting for neurological applications .
Unresolved Questions
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